molecular formula C24H16Cl2N4 B3051159 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride CAS No. 31515-20-5

1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride

Cat. No. B3051159
CAS RN: 31515-20-5
M. Wt: 431.3 g/mol
InChI Key: BXWJMBTYWXFAHW-UHFFFAOYSA-L
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Description

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the formula C₂₄H₁₆Cl₂N₄ . It is used in the synthesis of porous polyelectrolyte frameworks .


Synthesis Analysis

Li et al. synthesized the viologen-based cationic COF (PC-COF) using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as a knot and 1,1-bis(4-formylphenyl)-4,4′-bipyridinium dichloride (BFBP 2+ ·2Cl −) as a strut .


Chemical Reactions Analysis

The compound has been used in the synthesis of porous polyelectrolyte frameworks . In 2017, Coskun et al. reported bipyridinium-based charged covalent triazine frameworks for carbon dioxide capture and conversion .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.31 g/mol . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Porous Polyelectrolyte Frameworks

This compound can be used in the synthesis of porous polyelectrolyte frameworks (i-POPs). These frameworks feature high surface areas, robust skeletons, tunable pores, adjustable functionality, and versatile applicability . The ionothermal trimerization reaction was applied to polymerize 1,1′-bis(4-cyanophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride into a positively charged covalent triazine framework (CTF) in the presence of ZnCl2 .

Adsorption

The i-POPs synthesized using this compound can be used in adsorption applications . The surface chemistry, ionic interaction, and pore confinement of i-POPs can be manipulated to enhance their performance in adsorption processes .

Separation

i-POPs can also be used in separation processes . Their tunable pores and adjustable functionality make them suitable for separating different substances .

Catalysis

The i-POPs and i-CTFs synthesized using this compound can be used in catalytic organic reactions . They remain highly stable during these reactions .

Sensing

i-POPs have potential applications in sensing . Their distinctive performances can be utilized in the development of sensors .

Ion Conduction

i-POPs can be used in ion conduction applications . Their ionic interaction and pore confinement properties can enhance their performance in ion conduction .

Biomedical Applications

i-POPs have potential benefits in biomedical applications . Their structural diversity and unique properties can bring new hope of intriguing applications in the biomedical field .

Photocatalysis and Electro-catalysis

Functional porous organic frameworks synthesized using this compound can be exploited for photo- and electro-catalysis .

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . It should be handled with care, avoiding inhalation, contact with skin and eyes, and if swallowed .

Future Directions

The compound has potential applications in the synthesis of porous polyelectrolyte frameworks, which have high surface areas, robust skeletons, tunable pores, adjustable functionality, and versatile applicability . These frameworks could have intriguing applications and potential benefits .

properties

IUPAC Name

4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4.2ClH/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;;/h1-16H;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWJMBTYWXFAHW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603282
Record name 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride

CAS RN

31515-20-5
Record name 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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